(S)-2-amino-2-phenylacetamide (S)-2-amino-2-phenylacetamide L-Phenylglycine Amide is a building block to synthesize selective pyrazolylpyrrole ERK inhibitors. It is also used to prepare fluorinated β-aminoacyl 1,2,4-triazolo[4,3-a]piperazine amides as dipeptidyl peptidase IV inhibitors and antidiabetic agents.

Brand Name: Vulcanchem
CAS No.: 6485-52-5
VCID: VC20781542
InChI: InChI=1S/C8H10N2O/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,9H2,(H2,10,11)/t7-/m0/s1
SMILES: C1=CC=C(C=C1)C(C(=O)N)N
Molecular Formula: C8H10N2O
Molecular Weight: 150.18 g/mol

(S)-2-amino-2-phenylacetamide

CAS No.: 6485-52-5

Cat. No.: VC20781542

Molecular Formula: C8H10N2O

Molecular Weight: 150.18 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-amino-2-phenylacetamide - 6485-52-5

Specification

Description L-Phenylglycine Amide is a building block to synthesize selective pyrazolylpyrrole ERK inhibitors. It is also used to prepare fluorinated β-aminoacyl 1,2,4-triazolo[4,3-a]piperazine amides as dipeptidyl peptidase IV inhibitors and antidiabetic agents.

CAS No. 6485-52-5
Molecular Formula C8H10N2O
Molecular Weight 150.18 g/mol
IUPAC Name (2S)-2-amino-2-phenylacetamide
Standard InChI InChI=1S/C8H10N2O/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,9H2,(H2,10,11)/t7-/m0/s1
Standard InChI Key KIYRSYYOVDHSPG-ZETCQYMHSA-N
Isomeric SMILES C1=CC=C(C=C1)[C@@H](C(=O)N)N
SMILES C1=CC=C(C=C1)C(C(=O)N)N
Canonical SMILES C1=CC=C(C=C1)C(C(=O)N)N

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